(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride (S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13809432
InChI: InChI=1S/C8H9ClN2O2.2ClH/c9-7-2-1-5(4-11-7)3-6(10)8(12)13;;/h1-2,4,6H,3,10H2,(H,12,13);2*1H/t6-;;/m0../s1
SMILES: C1=CC(=NC=C1CC(C(=O)O)N)Cl.Cl.Cl
Molecular Formula: C8H11Cl3N2O2
Molecular Weight: 273.5 g/mol

(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride

CAS No.:

Cat. No.: VC13809432

Molecular Formula: C8H11Cl3N2O2

Molecular Weight: 273.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride -

Specification

Molecular Formula C8H11Cl3N2O2
Molecular Weight 273.5 g/mol
IUPAC Name (2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid;dihydrochloride
Standard InChI InChI=1S/C8H9ClN2O2.2ClH/c9-7-2-1-5(4-11-7)3-6(10)8(12)13;;/h1-2,4,6H,3,10H2,(H,12,13);2*1H/t6-;;/m0../s1
Standard InChI Key YHNVKRBWDOZBTN-ILKKLZGPSA-N
Isomeric SMILES C1=CC(=NC=C1C[C@@H](C(=O)O)N)Cl.Cl.Cl
SMILES C1=CC(=NC=C1CC(C(=O)O)N)Cl.Cl.Cl
Canonical SMILES C1=CC(=NC=C1CC(C(=O)O)N)Cl.Cl.Cl

Introduction

Structural and Molecular Characteristics

Core Chemical Architecture

(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride features a pyridine ring substituted with a chlorine atom at the 6-position, connected via a methylene bridge to a propanoic acid group. The amino group at the second carbon introduces chirality, with the (S)-enantiomer being the biologically active form . The dihydrochloride salt enhances solubility and stability, making it suitable for experimental applications.

Key Structural Elements:

  • Pyridine Ring: A six-membered aromatic ring with a chlorine substituent at position 6, contributing to electronic effects and steric interactions .

  • Amino Acid Backbone: The propanoic acid chain includes an α-amino group, enabling peptide bond formation and mimicking natural amino acids .

  • Salt Form: The dihydrochloride counterions (2HCl\text{2HCl}) improve aqueous solubility, critical for in vitro assays .

PropertyValueSource
Molecular FormulaC8H11Cl3N2O2\text{C}_8\text{H}_{11}\text{Cl}_3\text{N}_2\text{O}_2
Molecular Weight273.5 g/mol
IUPAC Name(2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid; dihydrochloride
CAS Number2701679-69-6
Purity≥97%

Stereochemical Considerations

The (S)-configuration at the α-carbon is critical for biological activity, as enantiomeric purity influences receptor binding affinity. Computational models using InChIKey YHNVKRBWDOZBTN-ILKKLZGPSA-N\text{YHNVKRBWDOZBTN-ILKKLZGPSA-N} and SMILES notation C1=CC(=NC=C1Cl)C[C@@H](C(=O)O)N.Cl.Cl\text{C1=CC(=NC=C1Cl)C[C@@H](C(=O)O)N.Cl.Cl} confirm the stereospecific arrangement . Racemization during synthesis must be minimized to preserve efficacy, typically achieved through chiral catalysts or resolution techniques .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential functionalization of the pyridine ring followed by coupling to the amino acid backbone. A representative route includes:

  • Chloropyridine Synthesis: Direct chlorination of 3-pyridinol using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5.

  • Alkylation: Reaction of 6-chloropyridin-3-ylmethanol with a protected amino acid derivative (e.g., tert-butoxycarbonyl (Boc)-protected glycine) .

  • Deprotection and Salt Formation: Acidic cleavage of protecting groups (e.g., Boc with HCl/dioxane) yields the dihydrochloride salt .

Industrial-Scale Production

MolCore BioPharmatech specializes in manufacturing this compound under ISO-certified conditions, ensuring ≥97% purity through HPLC and NMR validation . Scalability challenges include optimizing halogenation steps and minimizing byproducts, addressed via continuous flow chemistry .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in aqueous solutions (≥50 mg/mL) but limited solubility in organic solvents like ethanol or DMSO . Stability studies indicate decomposition above 200°C, necessitating storage at 2–8°C.

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3300 cm1^{-1} (N-H stretch), 1700 cm1^{-1} (C=O), and 750 cm1^{-1} (C-Cl) .

  • NMR: 1H^1\text{H} NMR (D2_2O) shows pyridinyl protons at δ 8.3–7.5 ppm and α-proton at δ 4.1 ppm .

Biological Activity and Mechanisms

Putative Pharmacological Targets

Structural analogs suggest activity at ionotropic glutamate receptors (e.g., AMPA or NMDA subtypes) due to the amino acid backbone. The chlorine atom may enhance binding affinity by modulating electron density.

Applications in Pharmaceutical Research

Drug Development

As an API intermediate, this compound is utilized in synthesizing kinase inhibitors and neuromodulators . Its chiral center allows for enantioselective drug design, reducing off-target effects.

Supplier Landscape

SupplierPurityForm
MolCore≥97%Powder
Parchem≥95%Crystalline
Ambeed≥90%Lyophilized

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